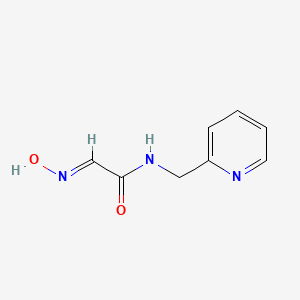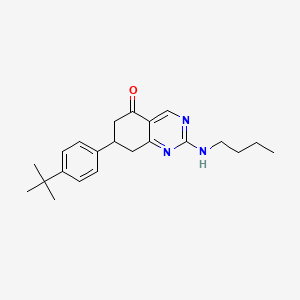![molecular formula C17H23N3O4S2 B11569540 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11569540.png)
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Dimethylsulfamoyl Group: This step involves the reaction of dimethylamine with a sulfonyl chloride to form the dimethylsulfamoyl group.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Furan-2-YL Methyl Group: This step involves the reaction of furan with a methylating agent.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide group.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and furan rings.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes, affecting various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(furan-2-YL)methyl]sulfanyl}ethyl)acetamide can be compared with similar compounds such as:
N-(2-{[(Furan-2-YL)methyl]sulfanyl}ethyl)acetamide: Lacks the dimethylsulfamoyl and phenyl groups.
2-[(Dimethylsulfamoyl)(phenyl)amino]acetamide: Lacks the furan-2-YL methyl and sulfanyl groups.
N-(2-{[(Furan-2-YL)methyl]sulfanyl}ethyl)amine: Lacks the acetamide group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H23N3O4S2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide |
InChI |
InChI=1S/C17H23N3O4S2/c1-19(2)26(22,23)20(15-7-4-3-5-8-15)13-17(21)18-10-12-25-14-16-9-6-11-24-16/h3-9,11H,10,12-14H2,1-2H3,(H,18,21) |
InChI Key |
GKLSMPUNOHPVDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NCCSCC1=CC=CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B11569458.png)
![6-amino-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one](/img/structure/B11569461.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B11569463.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11569466.png)
![9-chloro-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11569470.png)
![1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569471.png)
![[6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone](/img/structure/B11569472.png)
![N-(4-bromophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11569483.png)

![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11569496.png)
![7-ethyl-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11569499.png)
![5-(3-chlorophenyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11569500.png)

![6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-chlorobenzoate](/img/structure/B11569502.png)
